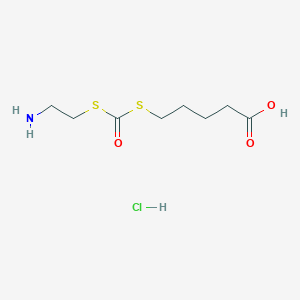

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride, also known as DTT, is a reducing agent commonly used in biochemical and molecular biology research. It is a highly effective agent that can break disulfide bonds in proteins, allowing for their separation and analysis. DTT is widely used in the laboratory due to its ability to maintain the reduced state of proteins and enzymes.

Mecanismo De Acción

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride acts as a reducing agent by donating electrons to disulfide bonds in proteins. This causes the disulfide bonds to break, resulting in the separation of protein domains. Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is highly effective at reducing disulfide bonds, and its mechanism of action is well understood.

Efectos Bioquímicos Y Fisiológicos

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride has no known biochemical or physiological effects on living organisms. It is a highly specific reducing agent that only affects disulfide bonds in proteins. As such, it is widely used in the laboratory without any adverse effects.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride has several advantages when used in laboratory experiments. It is highly effective at reducing disulfide bonds in proteins, making it an essential tool in protein structure and function studies. Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is also relatively inexpensive and easy to use, making it accessible to researchers with limited resources.

One limitation of Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is that it can be toxic in high concentrations. As such, it is important to use Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride in the appropriate amounts and to handle it with care. Additionally, Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride can only reduce disulfide bonds, meaning that it is not effective at breaking other types of chemical bonds.

Direcciones Futuras

There are several future directions for research involving Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride. One area of interest is the development of new reducing agents that are more effective or less toxic than Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride. Additionally, there is ongoing research into the use of Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride in the study of protein folding and misfolding, as well as in the development of new protein-based therapies.

In conclusion, Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is a highly effective reducing agent that is widely used in scientific research. Its ability to break disulfide bonds in proteins makes it an essential tool in protein structure and function studies. While Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride has some limitations, its advantages make it an important resource for researchers in the field. Ongoing research into Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride and its applications will undoubtedly lead to new discoveries and advancements in the field of molecular biology.

Métodos De Síntesis

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride can be synthesized through the reaction of thioacetic acid with ethylenediamine. The resulting product is then reacted with 5-mercaptovaleric acid to form the final product, Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride. The synthesis of Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is a straightforward process that can be carried out in the laboratory with relative ease.

Aplicaciones Científicas De Investigación

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is widely used in scientific research for its ability to reduce disulfide bonds in proteins. This is particularly useful in the study of protein structure and function, as it allows for the separation and analysis of individual protein domains. Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride is also used in the purification of proteins, as it can help to remove unwanted contaminants.

Propiedades

Número CAS |

19213-26-4 |

|---|---|

Nombre del producto |

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercaptovaleric acid, hydrochloride |

Fórmula molecular |

C8H16ClNO3S2 |

Peso molecular |

273.8 g/mol |

Nombre IUPAC |

5-(2-aminoethylsulfanylcarbonylsulfanyl)pentanoic acid;hydrochloride |

InChI |

InChI=1S/C8H15NO3S2.ClH/c9-4-6-14-8(12)13-5-2-1-3-7(10)11;/h1-6,9H2,(H,10,11);1H |

Clave InChI |

BCVOAESRBBRLAW-UHFFFAOYSA-N |

SMILES |

C(CCSC(=O)SCCN)CC(=O)O.Cl |

SMILES canónico |

C(CCSC(=O)SCCN)CC(=O)O.Cl |

Otros números CAS |

19213-26-4 |

Sinónimos |

Carbonic acid, dithio-, S-(2-aminoethyl) ester, S-ester with 5-mercapt ovaleric acid, hydrochloride |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium;2-[bis[2-[bis(carboxylatomethyl)amino]ethyl]amino]acetate;iron(3+)](/img/structure/B97611.png)

![Spiro[cyclohexane-1,3'-indoline]-2'-carboxanilide](/img/structure/B97629.png)